[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone
Beschreibung
[1-(5-Hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone is a synthetic cannabinoid receptor agonist characterized by an indole core substituted with a naphthoyl group at the 3-position and a 5-hydroxyhexyl chain at the 1-position. This structural motif is common in synthetic cannabinoids designed to mimic Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by interacting with CB1 receptors .
Eigenschaften
IUPAC Name |
[1-(5-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18(27)9-6-7-16-26-17-23(21-13-4-5-15-24(21)26)25(28)22-14-8-11-19-10-2-3-12-20(19)22/h2-5,8,10-15,17-18,27H,6-7,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWLYFDUQMJPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017717 | |
| Record name | JWH-019 N-(5-Hydroxyhexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435934-47-6 | |
| Record name | JWH-019 N-(5-Hydroxyhexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
- The synthetic route for JWH 019 N-(5-hydroxyhexyl) metabolite is not explicitly documented. it is expected to be formed through metabolic processes in vivo, likely involving hydroxylation of the parent compound JWH 019.
- Industrial production methods for this specific metabolite are not well-established due to its limited use and research focus.
Analyse Chemischer Reaktionen
Reaktionen: JWH 019 N-(5-Hydroxyhexyl)-Metabolit kann verschiedene Reaktionen durchlaufen, die typisch für Indol-Derivate sind, einschließlich Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen für diese Reaktionen sind in der Literatur nicht leicht verfügbar.
Hauptprodukte: Die Hauptprodukte, die sich aus diesen Reaktionen ergeben, wären verschiedene hydroxylierte, reduzierte oder substituierte Formen des Metaboliten.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
- JWH 019 N-(5-hydroxyhexyl) metabolite likely exerts its effects through CB1 and CB2 receptors, modulating endocannabinoid signaling pathways.
- Activation of CB1 receptors influences neurotransmitter release, pain perception, and appetite regulation, while CB2 receptors are associated with immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Core Structural Features
The compound shares a backbone with classical synthetic cannabinoids:
- Indole-Naphthoyl Scaffold: The indole ring linked to a naphthoyl group is critical for CB1 receptor binding, as seen in JWH-018 ([1-pentyl-1H-indol-3-yl]-1-naphthalenyl-methanone) and AM-2201 ([1-(5-fluoropentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone) .
- Side Chain Modifications: Hydroxyhexyl Group: The 5-hydroxyhexyl substituent distinguishes it from analogs with shorter chains (e.g., pentyl in JWH-018) or halogenated chains (e.g., 5-fluoropentyl in AM-2201) .
Key Structural Analogs
Pharmacological and Functional Comparisons
Receptor Binding and Activity
- CB1 Affinity : Structure-activity relationship (SAR) studies indicate that side chains with 4–6 carbons optimize CB1 binding . While JWH-018 (pentyl) and AM-2201 (fluoropentyl) show high affinity, the hydroxyhexyl group in the target compound may reduce affinity due to increased polarity .
- Functional Effects : Fluorinated analogs like AM-2201 exhibit prolonged activity due to metabolic resistance, whereas hydroxylated derivatives (e.g., JWH-018 metabolites) are more rapidly excreted .
Metabolic Pathways
- Hydroxylation : The 5-hydroxyhexyl group may undergo glucuronidation or further oxidation, similar to JWH-018’s 4-hydroxypentyl metabolite .
- Detection Challenges : Hydrophilic metabolites require advanced analytical techniques (e.g., high-resolution mass spectrometry) for forensic identification .
Forensic and Regulatory Considerations
- Legal Status : Analogues like JWH-018 and AM-2201 are classified as Schedule I substances in many jurisdictions . The hydroxyhexyl variant may fall under analog laws if shown to produce similar psychoactive effects.
- Public Health Risks: Synthetic cannabinoids, including hydroxylated variants, are associated with severe toxicity (e.g., seizures, psychosis) and lack recognized therapeutic use .
Biologische Aktivität
The compound [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone, also known by its CAS number 109555-87-5, is a synthetic cannabinoid that has garnered attention due to its potential therapeutic applications and biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole nucleus linked to a naphthalene moiety. Its molecular formula is CHNO, with a molecular weight of approximately 357.45 g/mol. The compound's physical properties include:
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 512.2 ± 23.0 °C |
| Melting Point | 236 °C |
| LogP | 4.34 |
These characteristics suggest a lipophilic nature, which may influence its bioavailability and interaction with biological membranes.
Research indicates that compounds within the indole family, particularly those similar to cannabinoids, may interact with the endocannabinoid system (ECS). The ECS plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response. Specifically, [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone may exert its effects through agonistic action on cannabinoid receptors CB₁ and CB₂.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds structurally related to [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone have shown efficacy in inhibiting lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH can lead to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines, including colorectal and breast cancer cells .
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of indole compounds exhibit significant cytotoxicity against several cancer cell lines. For example:
| Cell Line | IC₅₀ (μM) |
|---|---|
| DLD-1 (Colorectal) | 27 ± 1.2 |
| MCF-7 (Breast) | 30 ± 2.0 |
These findings suggest that [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone may possess selective toxicity towards malignant cells while sparing normal cells .
Case Studies
Case Study: Indole Derivatives in Cancer Therapy
A study evaluated the effects of various indole derivatives on cancer cell growth and apoptosis. The results indicated that specific substitutions on the indole ring significantly enhanced anticancer activity by promoting apoptotic pathways without causing significant adverse effects on normal tissues .
Case Study: Synthetic Cannabinoids in Pain Management
Another investigation explored the analgesic properties of synthetic cannabinoids, including those similar to [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone. The study found that these compounds could effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
